N1-Methylaziridine-1,2-dicarboxamide

描述

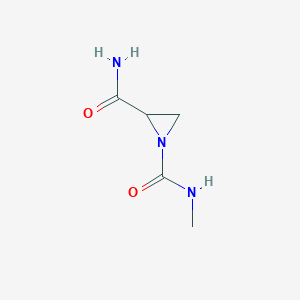

N1-Methylaziridine-1,2-dicarboxamide (CAS# 100804-10-2) is a small heterocyclic compound featuring a strained three-membered aziridine ring substituted with two carboxamide groups at the 1,2-positions and a methyl group at the N1 position. This compound is synthesized and commercialized by Shenzhen Atomax Chemical Co. for research and industrial applications .

属性

CAS 编号 |

100804-10-2 |

|---|---|

分子式 |

C5H9N3O2 |

分子量 |

143.14 g/mol |

IUPAC 名称 |

1-N-methylaziridine-1,2-dicarboxamide |

InChI |

InChI=1S/C5H9N3O2/c1-7-5(10)8-2-3(8)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10) |

InChI 键 |

GFSHWDZXXDCWCE-UHFFFAOYSA-N |

SMILES |

CNC(=O)N1CC1C(=O)N |

规范 SMILES |

CNC(=O)N1CC1C(=O)N |

同义词 |

1,2-Aziridinedicarboxamide,N1-methyl-(9CI) |

产品来源 |

United States |

相似化合物的比较

Cyclopropane-1,2-dicarboxamide Derivatives

Key Compounds :

- (1R,2R)-N1,N2-sec-Butyl-3-methylenecyclopropane-1,2-dicarboxamide (5b)

- (1R,2R)-N1,N2-Isobutyl-3-methylenecyclopropane-1,2-dicarboxamide (5c)

- (1R,2R)-N1,N2-Benzyl-3-methylenecyclopropane-1,2-dicarboxamide (5d)

Comparison :

- Synthesis : Prepared via nucleophilic substitution of acid chloride (1R,2R)-4 with amines (tert-butylamine, isobutylamine, benzylamine) in yields of 76–86% .

- Properties: White solids with defined melting points and optical rotations; characterized by NMR, LC/MS, and elemental analysis. Carbon/hydrogen/nitrogen content showed minor deviations from theoretical values.

Table 1 : Cyclopropane-dicarboxamides vs. N1-Methylaziridine-1,2-dicarboxamide

Pyrrolidine-1,2-dicarboxamide Derivatives

Key Compounds :

Comparison :

- Structure : 5-membered pyrrolidine ring with substituents enhancing steric and electronic interactions.

- Activity :

- Factor Xa Inhibition : Compound 26 exhibits potent anticoagulant activity (projected human t1/2 = 23 h) due to optimized stereochemistry and substituents .

- PI3Kα Inhibition : BYL-719 shows anticancer activity by targeting the PI3K pathway, with a molecular weight of 393.53 g/mol and chiral centers influencing binding .

- Physicochemical Properties : Higher stability compared to aziridine analogs, attributed to reduced ring strain.

Table 2 : Pyrrolidine-dicarboxamides vs. This compound

Diazene-1,2-dicarboxamide Derivatives

Key Compounds :

Comparison :

- Structure : Linear N=N (diazene) backbone with carboxamide groups.

- Applications :

- Synthesis : ADCA is commercially produced, while Ru complexes require multistep coordination chemistry .

Table 3 : Diazene-dicarboxamides vs. This compound

Anthracene-1,2-dicarboxamide Derivatives

Key Compounds :

Comparison :

- Structure : Anthracene core with carboxamide groups enabling fluorescence and anion binding.

- Activity : High affinity for benzoate (Ka = 709 M<sup>−1</sup> in CD2Cl2) .

- Applications : Anion sensing and supramolecular chemistry.

Table 4 : Anthracene-dicarboxamides vs. This compound

| Property | Anthracene Derivatives | N1-Methylaziridine |

|---|---|---|

| Core Structure | Planar anthracene ring | Non-planar aziridine ring |

| Applications | Fluorescent anion sensors | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。